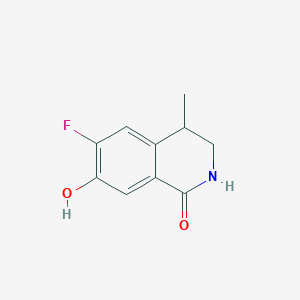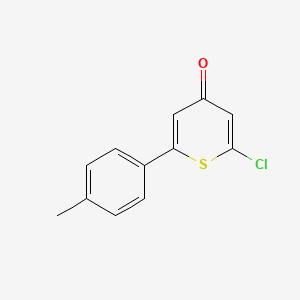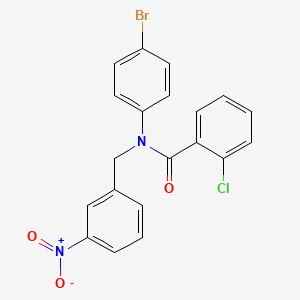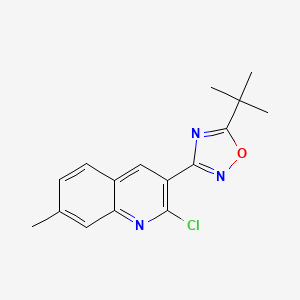
6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A suitable fluoro-substituted aromatic compound.
Hydroxylation: Introduction of the hydroxyl group at the 7th position.
Methylation: Addition of a methyl group at the 4th position.
Cyclization: Formation of the isoquinolinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The fluoro and hydroxyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-7-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group at the 4th position.
7-Hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluoro group at the 6th position.
6-Fluoro-4-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 7th position.
Uniqueness
6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of fluoro, hydroxyl, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H10FNO2 |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
6-fluoro-7-hydroxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10FNO2/c1-5-4-12-10(14)7-3-9(13)8(11)2-6(5)7/h2-3,5,13H,4H2,1H3,(H,12,14) |
Clé InChI |
QVCLVXDUTOXNKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(=O)C2=CC(=C(C=C12)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one](/img/structure/B12988451.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)

![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)

![1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12988486.png)

![1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12988498.png)




![tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12988528.png)
![3-((5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)oxy)propan-1-amine](/img/structure/B12988530.png)
